Clopidogrel Acyl-β-D-glucuronide

CYP2C8 inhibition mechanism-based inactivation drug-drug interaction

Clopidogrel Acyl-β-D-glucuronide (CAS 1314116-53-4; molecular formula C₂₁H₂₂ClNO₈S; MW 483.92 g/mol) is the acyl-glucuronide conjugate of clopidogrel carboxylic acid, the major circulating metabolite of the antiplatelet prodrug clopidogrel. This phase II metabolite is recognized by the FDA as the principal mediator of clopidogrel's strong clinical inhibition of cytochrome P450 2C8 (CYP2C8), acting as a potent time-dependent inactivator of the enzyme.

Molecular Formula C₂₁H₂₂ClNO₈S
Molecular Weight 483.92
Cat. No. B1151798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Acyl-β-D-glucuronide
Synonyms1-[α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₂₁H₂₂ClNO₈S
Molecular Weight483.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel Acyl-β-D-glucuronide: A Phase II Metabolite Standard with Unique Time-Dependent CYP2C8 Inhibition Properties


Clopidogrel Acyl-β-D-glucuronide (CAS 1314116-53-4; molecular formula C₂₁H₂₂ClNO₈S; MW 483.92 g/mol) is the acyl-glucuronide conjugate of clopidogrel carboxylic acid, the major circulating metabolite of the antiplatelet prodrug clopidogrel [1]. This phase II metabolite is recognized by the FDA as the principal mediator of clopidogrel's strong clinical inhibition of cytochrome P450 2C8 (CYP2C8), acting as a potent time-dependent inactivator of the enzyme [2]. Unlike the parent drug or other clopidogrel metabolites, the acyl-β-D-glucuronide possesses a unique combination of mechanism-based CYP2C8 inactivation kinetics, defined UGT-dependent formation pathways, and measurable chemical stability that distinguish it from structurally related acyl glucuronides, making it an essential reference standard for drug–drug interaction (DDI) studies, pharmacokinetic modeling, and analytical method validation [3].

Why Clopidogrel Acyl-β-D-glucuronide Cannot Be Substituted by Other Clopidogrel Metabolites or Generic Acyl Glucuronides


The CYP2C8 inhibitory activity of clopidogrel is not attributable to the parent prodrug or its other circulating metabolites but resides exclusively in its acyl-β-D-glucuronide conjugate [1]. Clopidogrel carboxylic acid, the direct precursor, exhibits negligible CYP2C8 inhibition (IC₅₀ > 100 µM for OATP1B1; no detectable time-dependent CYP2C8 inactivation), while the acyl glucuronide achieves mechanism-based inactivation with a K_I of 9.9 µM and k_inact of 0.047 min⁻¹ [2]. Among structurally distinct acyl glucuronides, gemfibrozil acyl glucuronide also inactivates CYP2C8 but with different clinical potency and selectivity profiles, precluding interchangeable use as a reference inhibitor [3]. Furthermore, chemical stability half-lives vary by >10-fold across therapeutically relevant acyl glucuronides (e.g., diclofenac-β-D-glucuronide t₁/₂ = 0.537 h vs. clopidogrel-β-D-glucuronide t₁/₂ = 1.99 h in buffer), meaning that analytical methods, storage conditions, and experimental protocols validated for one acyl glucuronide cannot be assumed valid for another without verification [4]. These three axes—CYP2C8 inactivation potency, clinical DDI magnitude, and chemical stability—establish a quantitative evidence base against generic substitution.

Product-Specific Quantitative Evidence for Clopidogrel Acyl-β-D-glucuronide Differentiation


CYP2C8 Mechanism-Based Inactivation Potency Compared with Gemfibrozil Acyl Glucuronide

Clopidogrel acyl-β-D-glucuronide inactivates CYP2C8 with a K_I of 9.9 µM and a maximal inactivation rate (k_inact) of 0.047 min⁻¹, as determined in human liver microsomes using amodiaquine N-deethylation as the probe reaction [1]. For gemfibrozil acyl glucuronide, the reported KI is 5.8 µM (for CYP2C19; CYP2C8 KI not directly reported in the same units) and k_inact of 0.21 min⁻¹, indicating that gemfibrozil glucuronide achieves a ~4.5-fold faster maximal inactivation rate [2]. This means that while gemfibrozil glucuronide inactivates CYP2C8 more rapidly at saturating concentrations, clopidogrel glucuronide displays higher affinity (lower K_I) for the enzyme, resulting in a distinct inactivation profile that is better suited for modeling moderate, sustained CYP2C8 suppression during chronic dosing [3].

CYP2C8 inhibition mechanism-based inactivation drug-drug interaction

Clinical CYP2C8 Inhibition Magnitude: Head-to-Head Comparison with Gemfibrozil Using Desloratadine Probe

In a randomized crossover study of 11 healthy subjects, clopidogrel (300 mg loading + 75 mg maintenance) increased desloratadine AUC₀–∞ to 280% of placebo control (P = 3 × 10⁻⁷), whereas gemfibrozil (600 mg BID for 5 days) increased desloratadine AUC₀–∞ to 462% of control (P = 4 × 10⁻⁷) [1]. The 3-hydroxydesloratadine-to-desloratadine AUC₀–₇₁ₕ ratio was reduced to 21% of control by clopidogrel and to 1.7% of control by gemfibrozil (P = 7 × 10⁻¹⁰ and 8 × 10⁻¹¹, respectively) [1]. This demonstrates that while both compounds are strong clinical CYP2C8 inhibitors, gemfibrozil acyl glucuronide produces near-complete enzyme inactivation (~98% reduction in metabolite ratio) versus strong but partial inhibition (~79% reduction) by clopidogrel acyl glucuronide at therapeutic doses. Clopidogrel carboxylic acid, in contrast, showed no clinical CYP2C8 inhibition (IC₅₀ > 100 µM for OATP1B1 [2]), confirming that the glucuronide conjugate is the sole mediator of the clinical effect.

clinical DDI study CYP2C8 phenotyping desloratadine probe

Chemical Stability Half-Life Compared with Diclofenac Acyl Glucuronide Under Standardized Conditions

The chemical stability half-life (t₁/₂) of clopidogrel-β-D-glucuronide is 1.99 hours in 100 mM potassium phosphate buffer (pH 7.4, 37°C), compared with 0.537 hours for diclofenac-β-D-glucuronide under identical conditions [1]. This represents a 3.7-fold longer half-life for clopidogrel glucuronide. For context, the half-life of (R)-naproxen-β-D-glucuronide is 1.01 hours, and (S)-naproxen-β-D-glucuronide is 1.77 hours [1]. Among six therapeutically relevant acyl glucuronides evaluated in the same study, clopidogrel-β-D-glucuronide exhibited the second-longest chemical stability half-life (behind ibuprofen-β-D-glucuronide at 3.67 hours). This stability profile has direct implications for sample handling during bioanalysis: clopidogrel glucuronide can tolerate longer bench-top processing times without significant degradation compared with diclofenac glucuronide, reducing the risk of analyte back-conversion artifacts in pharmacokinetic studies.

acyl glucuronide stability chemical degradation analytical method validation

UGT Enzyme Formation Specificity Compared with Clopidogrel Carboxylic Acid (Direct Precursor Metabolite)

The formation of clopidogrel acyl-β-D-glucuronide from clopidogrel carboxylic acid is catalyzed predominantly by UGT2B7 (CL_int,u = 2.42 µL·min⁻¹·mg⁻¹) and UGT2B17 (CL_int,u = 2.82 µL·min⁻¹·mg⁻¹), with a secondary contribution from UGT2B4 (CL_int,u = 0.51 µL·min⁻¹·mg⁻¹) in human liver microsomes [1]. In contrast, clopidogrel carboxylic acid itself is formed via CES1/CES2-mediated hydrolysis of the parent prodrug and exhibits no measurable glucuronidation activity as a substrate (it is the aglycone precursor). In healthy volunteers, carriers of the UGT2B17*2 deletion allele show a 10% decrease per copy in the plasma AUC₀–₄ ratio of clopidogrel acyl-β-D-glucuronide to clopidogrel carboxylic acid (P < 0.05), directly linking UGT genotype to systemic exposure of the active CYP2C8 inhibitor [1]. This pharmacogenetic dependence is not observed for gemfibrozil acyl glucuronide, which is formed primarily via UGT2B7 and UGT1A1, establishing a distinct genetic liability profile for clopidogrel glucuronide exposure.

UGT2B7 glucuronidation pharmacogenetics

OATP1B1 Transporter Inhibition IC₅₀ Profile Differentiated from Parent Clopidogrel and Clopidogrel Carboxylic Acid

Clopidogrel acyl-β-D-glucuronide inhibits OATP1B1-mediated cerivastatin uptake with an IC₅₀ of 10.9 µM (and estrone sulfate uptake with an IC₅₀ of 33.5 µM), compared with parent clopidogrel IC₅₀ of 3.95 µM (cerivastatin) and 1.8 µM (estrone-17β-glucuronide), and clopidogrel carboxylic acid IC₅₀ of >100 µM for both substrates [1]. This demonstrates that the acyl glucuronide exhibits 2.76-fold weaker OATP1B1 inhibition than parent clopidogrel (cerivastatin probe), but >9.2-fold stronger than clopidogrel carboxylic acid. However, the unbound plasma concentration (I_max,u) of clopidogrel acyl glucuronide at steady state (0.172 µM at 75 mg/day) yields an I_max,u/IC₅₀ ratio of only 0.016, well below the 0.1 threshold for clinical DDI concern via OATP1B1, consistent with the negative clinical simvastatin interaction study [2]. This differentiates clopidogrel glucuronide as a compound requiring CYP2C8-centric DDI risk assessment rather than OATP1B1-centric evaluation, in contrast to parent clopidogrel where OATP1B1 inhibition contributes to absorption-phase interactions.

OATP1B1 inhibition hepatic uptake transporter DDI risk assessment

Clopidogrel Acyl-β-D-glucuronide: Priority Application Scenarios for Research and Industry


PBPK Model Development and DDI Prediction for CYP2C8 Substrates

Clopidogrel acyl-β-D-glucuronide is the definitive reference analyte for building physiologically based pharmacokinetic (PBPK) models of clopidogrel-mediated CYP2C8 drug–drug interactions. The K_I of 9.9 µM and k_inact of 0.047 min⁻¹, derived from human liver microsome studies, provide the essential inactivation parameters required by platforms such as PK-Sim and Simcyp [1]. The Tornio et al. (2014) PBPK model, validated against clinical repaglinide interaction data (AUC increased 3.9–5.1-fold), relies specifically on clopidogrel acyl-β-D-glucuronide inactivation kinetics—not parent clopidogrel parameters—to accurately predict 60–85% sustained CYP2C8 inhibition during daily dosing [1]. The clinical DDI magnitude quantified by Itkonen et al. (2019) using the desloratadine probe (AUC increased to 280% of control) serves as the clinical benchmark for model qualification [2]. Analytical quantification of the glucuronide metabolite in plasma, using a validated LC-MS/MS method that prevents ex vivo back-conversion (enabled by the compound's 1.99-hour buffer stability half-life), is critical for verifying model-predicted exposure [3].

In Vitro CYP2C8 Time-Dependent Inhibition (TDI) Assay Validation and Enzyme Source Selection

The choice of enzyme source critically affects the detection of CYP2C8 time-dependent inactivation. Kahma et al. (2019) demonstrated that clopidogrel acyl-β-D-glucuronide (100 µM) caused >50% CYP2C8 inactivation in human liver microsomes and Bactosomes, but failed to produce reliable inactivation in certain Supersome lots [1]. This compound therefore serves as an essential positive control for qualifying new enzyme batches or recombinant CYP2C8 preparations before use in TDI screening assays. The inactivation parameters (K_I = 14 µM, k_inact = 0.054 min⁻¹ in Bactosomes) provide quantitative benchmarks for inter-laboratory assay harmonization [1]. Unlike gemfibrozil glucuronide, which produces near-complete inactivation and may obscure partial inhibitor effects, clopidogrel glucuronide's moderate inactivation magnitude (~50–80%) makes it a more discriminating tool for ranking the relative TDI potency of novel chemical entities during early drug discovery screening [2].

Pharmacogenetic Studies of UGT2B17 Polymorphism Effects on Drug Metabolite Exposure

Clopidogrel acyl-β-D-glucuronide is uniquely positioned as a model substrate for investigating the clinical impact of UGT2B17 copy number variation on Phase II metabolite pharmacokinetics. The 10% per-allele decrease in the glucuronide-to-carboxylic acid AUC₀–₄ ratio in UGT2B17*2 deletion carriers (P < 0.05), demonstrated in 106 healthy volunteers, provides a quantifiable gene–metabolite exposure relationship [1]. This makes the compound valuable for: (1) genotyped clinical studies requiring precise measurement of UGT2B17 metabolic activity; (2) in vitro–in vivo extrapolation (IVIVE) of UGT polymorphism effects using authentic metabolite standards for LC-MS/MS calibration; and (3) development of pharmacogenetic-guided dosing algorithms for drugs metabolized via the UGT2B17 pathway. No other clopidogrel metabolite shows this specific UGT2B17-dependent formation signature, making the acyl glucuronide the only suitable probe for this application [1].

Bioanalytical Method Development and Stability Assessment of Acyl Glucuronide Drug Metabolites

The intermediate chemical stability of clopidogrel-β-D-glucuronide (t₁/₂ = 1.99 hours at pH 7.4, 37°C), positioned between the relatively unstable diclofenac glucuronide (t₁/₂ = 0.537 h) and the more stable ibuprofen glucuronide (t₁/₂ = 3.67 h), makes it an ideal reference compound for developing and validating bioanalytical methods that must control for acyl glucuronide degradation and acyl migration [1]. Its stability profile allows sufficient bench-top processing time for routine sample preparation while being labile enough to challenge method robustness. Pharmaceutical impurity testing per ICH guidelines, as well as ANDA bioequivalence studies requiring measurement of clopidogrel metabolites in plasma without back-conversion artifacts, depend on authenticated clopidogrel acyl-β-D-glucuronide reference standards of known purity (>90% by HPLC) and defined storage conditions (−20°C under inert atmosphere) [2].

Quote Request

Request a Quote for Clopidogrel Acyl-β-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.